Perfluorotripentylamine

説明

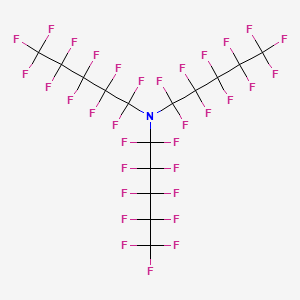

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15F33N/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)49(14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYBQIAUSKCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(N(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C5F11)3, C15F33N | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059835 | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-84-1 | |

| Record name | Perfluorotripentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorocarbon FC 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorocarbon FC 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(undecafluoropentyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Perfluorotripentylamine

Electrochemical Fluorination as a Primary Synthetic Route for Perfluorotripentylamine

N((CH₂)₄CH₃)₃ + 33 HF → N((CF₂)₄CF₃)₃ + 33 H₂ wikipedia.org

The process is typically conducted in an undivided cell with a nickel anode and a nickel or steel cathode, at a cell potential of approximately 5-6 volts. wikipedia.orgcecri.res.in The resulting this compound is highly insoluble in the HF electrolyte and precipitates out of the solution, facilitating its collection.

The Simons process is a cornerstone of organofluorine chemistry, enabling the production of various perfluorinated compounds, including amines, ethers, and acid fluorides. wikipedia.orgcas.cn It was developed in the 1930s by Joseph H. Simons and became public knowledge after World War II. wikipedia.org

Despite its widespread industrial use for decades, the precise mechanism of the Simons electrochemical fluorination process remains a subject of considerable debate. cecri.res.inresearchgate.netcore.ac.uk Several theories have been proposed to explain the substitution of hydrogen with fluorine at the nickel anode.

One of the early proposals is a carbocation mechanism . This theory suggests that the organic substrate is oxidized at the anode to form a carbocation, which then reacts with fluoride (B91410) ions present in the electrolyte. cecri.res.in However, this mechanism is contested because the oxidation potential of organic compounds generally increases as more electron-withdrawing fluorine atoms are substituted, which would inhibit, rather than promote, complete fluorination. cecri.res.in

Another proposed model is the "Zipper mechanism" . This theory posits that the reactant molecule is adsorbed onto the surface of the nickel anode and remains there until all hydrogen atoms have been replaced by fluorine. This would explain the tendency of the process to yield fully fluorinated products. cecri.res.in

A third, widely considered mechanism involves the formation of high-valent nickel fluorides (e.g., NiF₃, NiF₄) on the anode surface. researchgate.netcore.ac.ukresearchgate.net In this scenario, the electrochemical process generates these powerful fluorinating agents in situ, which then react with the organic substrate. researchgate.net This is sometimes referred to as a radical mechanism, where fluorine is formed and absorbed at the Ni/NiF₂ anode, followed by a kinetically controlled fluorination of the substrate. researchgate.net The nature of the partially fluorinated by-products often found lends support to this theory, as their structures suggest a complex interaction at the anode surface. sioc-journal.cn

| Proposed Mechanism | Description | Supporting/Contradictory Evidence |

|---|---|---|

| Carbocation Mechanism | Electrochemical oxidation of the substrate forms a carbocation, which then reacts with fluoride ions. cecri.res.in | Contradicted by the increasing oxidation potential with fluorination, which should hinder the reaction. cecri.res.in Supported by observed isomerization and cyclization by-products. cecri.res.in |

| "Zipper" Mechanism | The reactant adsorbs onto the electrode surface and remains there until perfluorination is complete. cecri.res.in | Explains the high yield of fully fluorinated products. cecri.res.in However, polyfluorinated species are known to be present in the solution during the process. cecri.res.in |

| High-Valent Nickel Fluoride (Radical) Mechanism | The anode surface is oxidized to form highly reactive nickel fluorides (NiF₃, NiF₄) that act as the fluorinating agent. researchgate.netcore.ac.uk | Considered a plausible mechanism that aligns with the formation of specific by-products and the conditions required for fluorination. researchgate.netsioc-journal.cn The exact structure of the nickel fluoride film is unknown and difficult to characterize. core.ac.uk |

The yield and efficiency of this compound synthesis via the Simons process are dependent on several critical experimental parameters. Optimization of these factors is crucial for industrial-scale production.

Key parameters include the applied potential and current density, electrolyte composition, and operating temperature. numberanalytics.com The voltage is typically maintained between 5 and 6 V. wikipedia.org The composition of the electrolyte, particularly the molar ratio of the amine to anhydrous hydrogen fluoride, is also a key factor. For tributylamine, a molar ratio in the range of 1:27 to 1:30 is often used. Maintaining a low temperature, for instance between -1 to 0°C, is important for managing the reaction's exothermicity and optimizing the yield.

Recent advancements have explored novel approaches to enhance the process. The use of microreactors has been proposed to improve heat transfer and shorten reaction times, potentially increasing yield and safety. ugent.be Another strategy involves the addition of ionic liquids to the HF electrolyte to improve conductivity and stabilize the fluorinating species. A patented process describes the co-processing of low-boiling-point carbon compounds with high-boiling-point amines to optimize resource and energy utilization. google.com

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Cell Voltage | 5.0 - 6.0 V wikipedia.org | Drives the electrochemical reaction; must be controlled to avoid side reactions or decomposition. |

| Current Density | 10 - 20 mA/cm² ugr.es | Affects the rate of fluorination and the formation of the anodic film. |

| Temperature | -1 to 0°C | Crucial for controlling the reaction's exothermicity and minimizing by-product formation. |

| Electrolyte Composition | 1:27 - 1:30 molar ratio (Amine:HF) | Ensures sufficient fluorine source and proper conductivity of the medium. |

| Reactor Design | Batch reactors; Microflow reactors ugent.be | Microreactors offer enhanced heat/mass transfer, improving safety and selectivity. ugent.be |

Exploration of Alternative Synthetic Pathways for this compound and its Structural Analogs

While electrochemical fluorination is the dominant method, other synthetic strategies for producing perfluorinated compounds exist, which could theoretically be applied to this compound or its analogs.

One historical alternative for perfluorination is the Fowler process , which uses solid cobalt(III) fluoride (CoF₃) as a fluorinating agent. core.ac.uk This method involves passing the vapor of the hydrocarbon precursor over a heated bed of CoF₃. The process is effective but requires a subsequent step to regenerate the CoF₂ back to CoF₃ using elemental fluorine.

Direct fluorination with elemental fluorine (F₂) is another possible route. However, this method is often dangerous and difficult to control due to the extreme reactivity of fluorine gas, which can lead to fragmentation of the organic substrate. cas.cn

For structural analogs, different synthetic methodologies may be employed. For instance, fluorophilic tertiary amines with methylene (B1212753) spacer units between the nitrogen and the perfluoroalkyl chain, such as N[(CH₂)₄(CF₂)₇CF₃]₃, have been synthesized through a stepwise alkylation of ammonia. acs.org This multi-step process involves reacting an alkyl iodide (e.g., CF₃(CF₂)₇(CH₂)₄I) with ammonia, followed by subsequent alkylations of the resulting primary and secondary amines to yield the tertiary amine. acs.org This approach offers a way to create structural analogs with modified properties.

Advanced Spectroscopic and Analytical Characterization of Perfluorotripentylamine Systems

Vibrational Spectroscopy Applications in Perfluorotripentylamine Research

Vibrational spectroscopy, encompassing techniques like Raman and infrared spectroscopy, provides valuable insights into the molecular structure and phase behavior of materials. rsc.orgrsc.org These methods are instrumental in studying the vibrational modes of this compound, which are sensitive to changes in pressure, temperature, and molecular environment.

High-pressure Raman spectroscopy is a powerful tool for investigating the structural and conformational changes in molecules under compression. mdpi.comscielo.org.mx Studies on this compound, commercially known as FC70 Fluorinert™, have utilized this technique to understand its behavior as a pressure-transmitting medium. researchgate.net

Research has shown that the Raman spectrum of this compound evolves under high pressure. researchgate.net The pressure response of its Raman spectrum has been studied up to 5 GPa, revealing that the observed Raman peaks are fully reversible upon pressure release. researchgate.net This indicates that the molecular structure remains stable under these high-pressure conditions. researchgate.net The pressure coefficients of the various Raman modes, which describe the rate of change of the Raman frequency with pressure, have been determined and are crucial for understanding the compressibility and intermolecular interactions of this compound. researchgate.net

The major Raman peaks of this compound exhibit a continuous broadening and a decrease in intensity as pressure increases, which is a typical behavior for liquids undergoing compression. researchgate.net The solidification of this compound under pressure, which occurs around 1.1 GPa, is also observable through changes in the Raman spectrum. researchgate.net

Table 1: Pressure Coefficients of Major Raman Peaks for this compound (FC70)

| Raman Peak (cm⁻¹) | Pressure Coefficient (cm⁻¹/GPa) |

| 737 | 4.8 |

| 810 | 5.8 |

| 1180 | 1.1 |

| 1235 | 1.9 |

| 1300 | 2.5 |

| 1360 | 3.2 |

This table is based on data from a high-pressure Raman study of this compound, showing the shift of Raman peaks with increasing pressure. researchgate.net

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are infrared active. youtube.com For this compound, IR spectroscopy is used to identify functional groups and confirm the perfluorinated nature of the molecule. google.comnih.gov The strong carbon-fluorine (C-F) stretching vibrations are prominent features in the IR spectrum of this compound, typically appearing in the region of 1100-1400 cm⁻¹. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy has been employed in studies involving this compound, for instance, in the analysis of its doping effects on other materials like Teflon AF 2400 films. nih.gov These studies utilize the characteristic IR absorption bands of this compound to understand its distribution and interaction within the host matrix. nih.gov The radiative efficiency of this compound has also been assessed using its infrared spectrum. noaa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. nd.edujchps.com For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. jeolusa.commagritek.comnih.gov

The ¹⁹F NMR spectrum of this compound provides detailed information about the different fluorine environments within the molecule. The chemical shifts and coupling constants are characteristic of the perfluoroalkyl chains. ucsb.edu The spectrum would be expected to show distinct signals for the CF₃ group, the various CF₂ groups along the pentyl chains, and the CF₂ group adjacent to the nitrogen atom. These signals and their splitting patterns, arising from fluorine-fluorine spin-spin coupling, allow for the complete assignment of the molecular structure.

NMR is also a valuable technique for studying intermolecular interactions. nih.gov While specific studies on this compound interaction using NMR are not extensively detailed in the provided context, the principles of NMR suggest its utility in probing how this compound interacts with other molecules, which is relevant to its application as a solvent and in material science. justia.comrsc.org

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. nist.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is a robust technique for the analysis of volatile and semi-volatile compounds. thermofisher.comscioninstruments.com this compound, with its relatively high boiling point, can be analyzed by GC/MS, often requiring high-temperature conditions. The gas chromatograph separates this compound from other components in a sample based on its retention time, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint for identification and quantification. innovatechlabs.com The fragmentation pattern in the mass spectrum, resulting from the ionization of the this compound molecule, is characteristic and can be used to confirm its identity. GC/MS methods can be developed for the precise quantification of this compound in various matrices, which is important for quality control and environmental monitoring. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. mst.or.jpub.eduwikipedia.org This method is particularly suited for the analysis of non-volatile compounds and for trace-level detection. nih.gov

While this compound itself is a stable and inert compound, LC/MS could be employed for its analysis in complex biological or environmental samples where trace amounts need to be detected. nih.gov More significantly, if there were any biotransformation or degradation of this compound, LC/MS would be the method of choice for the separation, identification, and quantification of its potential metabolites. The high sensitivity and specificity of tandem mass spectrometry (MS/MS) would be crucial in elucidating the structures of these trace-level compounds. nih.gov

Electrochemical and Potentiometric Characterization of this compound in Fluorous Phases

The electrochemical and potentiometric behavior of this compound has been investigated within the unique environment of fluorous phases. These phases, characterized by their extremely low polarity and weak intermolecular forces, provide a distinct medium for studying ionic interactions. Research in this area has largely focused on determining the basicity and coordinating properties of the nitrogen atom in this compound, which is heavily influenced by the strong electron-withdrawing effects of the surrounding perfluoroalkyl chains.

Potentiometric studies using fluorous liquid-membrane cation-selective electrodes have been instrumental in quantifying these properties. In one key study, the interactions between various inorganic monocations and this compound were assessed. nih.govacs.org The experiments were conducted using fluorous supported liquid phases doped with specialized fluorophilic electrolyte salts, such as tetrakis[3,5-bis(perfluorohexyl)phenyl]borate salts, which are necessary due to the high degree of ion pairing in these nonpolar media. nih.govacs.org

The findings from these potentiometric measurements consistently demonstrate the exceptionally low basicity of this compound. The amine was found to not undergo any measurable association with any of the inorganic ions tested. nih.govacs.org This inertness is attributed to the powerful electron-withdrawing nature of the perfluorinated moieties, which significantly reduces the electron density on the nitrogen atom, thereby diminishing its ability to act as a Lewis base or to be protonated. nih.govacs.org Consequently, the formal pKₐ of this compound in a fluorous phase was determined to be less than -0.5, underscoring its extremely weak basic character. nih.govacs.orgumn.edu This contrasts with other highly fluorinated amines containing hydrocarbon spacers between the nitrogen and the perfluoroalkyl groups, which can exhibit pKₐ values as high as 15.4 in fluorous matrixes. umn.eduacs.org

The development of a fluorophilic electrolyte salt, tetrabutylammonium (B224687) tetrakis[3,5-bis(perfluorohexyl)phenyl]borate, was a critical enabler for performing these electrochemical experiments, including voltammetry, in fluorous solvents for the first time. umn.edu The research highlights that while this compound is an exceptionally inert solvent and non-coordinating medium, this very property makes it a valuable component in creating highly selective electrochemical sensor systems where minimal interference from the solvent matrix is desired. nih.govacs.org

Table 1: Potentiometric Properties of this compound in Fluorous Phases

| Property | Finding | Technique | Reference |

| Ionic Association | No measurable association with tested inorganic monocations. | Potentiometry with fluorous liquid-membrane cation-selective electrodes. | nih.gov, acs.org |

| Formal pKₐ | < -0.5 | Potentiometry with fluorous liquid-membrane cation-selective electrodes. | nih.gov, umn.edu, acs.org |

| Coordinative Character | Considered a non-coordinating solvent. | Potentiometry and electrochemical studies. | nih.gov |

Advanced Techniques for this compound within Complex Matrices

This compound (often referred to by its trade name, FC-70) serves a critical role in several advanced analytical techniques, primarily due to its chemical inertness, high molecular weight, and well-defined mass spectral fragmentation pattern. Its application is not typically as an analyte of interest in complex matrices, but rather as an essential reference compound or specialized medium that facilitates the analysis of other substances.

One of the most prominent uses of this compound is as a calibration and tuning compound in high-resolution mass spectrometry (HRMS). chromatographyonline.comscience.gov In techniques like Gas Chromatography coupled to Time-of-Flight Mass Spectrometry (GC-ToF-MS), instruments must be precisely calibrated to ensure high mass accuracy. This compound is introduced into the ion source to provide a series of reference peaks across a wide mass-to-charge (m/z) range. chromatographyonline.comscience.gov For instance, it has been used to tune and calibrate GC-Atmospheric Pressure Chemical Ionization (APCI)-ToF-MS instruments to a resolution greater than 10,000, enabling the sensitive and selective detection of high-molecular-weight compounds in environmental samples like sediment. chromatographyonline.com Its high mass and predictable fragmentation make it particularly suitable for calibrating in mass ranges above 700 Da.

Beyond mass spectrometry calibration, this compound is utilized as a specialized medium in structural biology, specifically for the crystallization of macromolecules for X-ray crystallography. In the analysis of complex biological molecules like proteins and reaction centers, obtaining high-quality crystals is often a major bottleneck. Perfluorinated oils, including this compound, are used as inert liquid matrices in which crystallization trials are set up. nih.govgoogle.com For example, in the structural and spectropotentiometric analysis of a bacterial heterodimer mutant reaction center, crystallization trials were transferred into Teflon tubing prefilled with this compound (FC-70) and incubated to grow crystals suitable for high-resolution X-ray diffraction. nih.gov The inert and immiscible nature of the fluorous oil prevents dehydration of the crystallization drop and allows for controlled vapor diffusion, which can be crucial for growing large, well-ordered single crystals. nih.govgoogle.com

The detection of perfluorinated amines themselves in complex environmental or biological matrices requires sophisticated methods. While not specific to this compound, the techniques used for its close analogue, perfluorotributylamine (B110022) (PFTBA), are directly applicable. These include non-target HRMS to identify unknown per- and polyfluoroalkyl substances (PFASs) in biological samples like fish. researchgate.net Such analyses often rely on identifying characteristic mass fragmentation patterns to distinguish the target compound from a multitude of other fluorinated and non-fluorinated molecules. researchgate.net

Table 2: Applications of this compound in Advanced Analytical Techniques

| Technique | Application | Purpose of this compound | Matrix/Sample Type | Reference |

| GC-APCI-ToF-MS | Instrument Calibration | Provides reference mass peaks for tuning and high-resolution calibration. | Environmental (e.g., sediment extracts) | chromatographyonline.com |

| Mass Spectrometry (General) | High-Mass Calibration | Serves as a reference standard for m/z ranges >700 Da. | N/A (Instrument Standard) | , science.gov |

| Single Crystal X-ray Diffraction | Macromolecule Crystallization | Acts as an inert incubation medium to facilitate crystal growth. | Biological (e.g., protein solutions) | nih.gov, google.com |

| Non-Target HRMS | Analyte Detection (by analogy) | Potential target analyte identified by its mass fragmentation pattern. | Biological (e.g., fish tissue), Environmental | researchgate.net |

Perfluorotripentylamine in Advanced Materials Science Research

Investigation of Perfluorotripentylamine in Thermal Management Fluids for Electronics

This compound, often known by its commercial name Fluorinert FC-70, is a critical component in thermal management fluids for high-performance electronics. researchgate.netwikipedia.org Its utility in this sector stems from its excellent dielectric properties, high boiling point of 215°C, and exceptional chemical and thermal stability. wikipedia.orgwikipedia.org These characteristics make it suitable for cooling sensitive electronic components where direct contact with the coolant is necessary. besttechnologyinc.com

In the realm of electronics cooling, this compound is utilized in both single-phase and two-phase immersion cooling systems. wikipedia.org In single-phase cooling, the fluid remains in its liquid state, transferring heat away from components through convection. This method is employed in supercomputers, military and aerospace electronics, and semiconductor manufacturing to maintain optimal operating temperatures. besttechnologyinc.comepa.gov For instance, during semiconductor device testing, components are often immersed in temperature-controlled baths of perfluorinated fluids like this compound to ensure their integrity. epa.gov

Two-phase immersion cooling leverages the high heat of vaporization of this compound. In this approach, the fluid boils on the surface of hot electronic components, removing a significant amount of heat through the phase change from liquid to vapor. wikipedia.org This method is particularly effective for cooling high-power-density electronics, such as those found in data centers and power inverters. besttechnologyinc.com The inert nature of this compound ensures that it does not react with or damage the electronic components it is cooling. researchgate.net

Application of this compound as a Pressure-Transmitting Medium in High-Pressure Diffraction and Raman Studies

This compound serves as an important pressure-transmitting medium in high-pressure diffraction and Raman spectroscopy studies. researchgate.netresearchgate.net In these experimental setups, a hydrostatic environment is crucial to ensure that the sample is subjected to uniform pressure from all directions. vt.edu this compound, being a liquid at ambient conditions, is relatively easy to load into the sample chamber of a diamond anvil cell (DAC), the primary device used for generating ultra-high pressures. vt.edunih.gov

When a sample is compressed within a DAC, the pressure-transmitting medium envelops it, ensuring that the applied force is distributed evenly. vt.edu This is critical for obtaining accurate crystallographic data from diffraction experiments and for observing the true effect of pressure on the vibrational modes of a material in Raman spectroscopy. researchgate.netvt.edu Non-hydrostatic conditions can lead to peak broadening and shifts in diffraction patterns, resulting in inaccurate structural determinations. vt.edu

Research has been conducted to determine the hydrostatic limits of various Fluorinert fluids, including this compound. semanticscholar.orgvt.edu Studies have shown that while it provides a good hydrostatic environment at lower pressures, its hydrostaticity begins to degrade at pressures above 1.2 GPa. semanticscholar.orgvt.edu Despite this limitation, it remains a widely used medium for experiments conducted within its hydrostatic range due to its chemical inertness, which prevents reactions with the sample under investigation. researchgate.net The pressure evolution of its own Raman spectrum has been studied up to 5 GPa to provide a useful reference for researchers. researchgate.netresearchgate.net

Research on this compound Integration into Fluoropolymer-Based Materials

The integration of this compound into fluoropolymer matrices has been explored to modify and enhance the properties of these materials for specific applications.

Research has demonstrated that doping amorphous Teflon AF 2400 films with this compound can significantly alter their physical and transport properties. nih.govacs.org Teflon AF 2400 is known for its high fractional free volume, which can be filled by the this compound molecules. nih.govacs.org Density measurements have revealed that as the concentration of this compound increases from 0 to 12 wt %, the free volume of the film dramatically decreases. nih.govacs.org This is because the dopant molecules occupy the existing voids within the polymer matrix. nih.govacs.org Interestingly, at these concentrations, the weight-to-volume concentration of the Teflon AF 2400 remains constant. nih.govacs.org

Beyond 12 wt % doping, the this compound begins to act as a diluent, causing the free volume to increase again, approaching the properties of the pure dopant. nih.govacs.org This change in free volume has a direct impact on the mechanical properties of the films, with an observed increase in the storage modulus in the 0-12 wt % range, followed by a decrease at higher concentrations. nih.govacs.org

The doping of amorphous Teflon films with this compound also has a profound effect on the transport of solutes through the polymer matrix. nih.govacs.org The reduction in free volume at lower doping concentrations (0-12 wt %) leads to a significant decrease in solute diffusion coefficients compared to undoped films. nih.govacs.org Conversely, at concentrations above 12 wt %, where the dopant acts as a diluent, the solute diffusion coefficients increase dramatically. nih.govacs.org

A key finding is the enhanced transport selectivity for fluorine-containing organic compounds in the doped films. nih.govacs.org While the partition coefficients of solutes from a solvent like chloroform into the doped films generally decrease with increased dopant concentration, the selectivity for fluorinated solutes over their hydrogen-containing counterparts increases. nih.govacs.org This is particularly true for substitutions on an aromatic ring. nih.govacs.org For example, the sorption of chloroform decreases significantly in doped films. nih.govacs.org

Interactive Data Table: Effect of this compound (FC-70) Doping on Chloroform Sorption in Teflon AF 2400 Films. nih.govacs.org

| FC-70 Concentration (wt %) | Chloroform Sorption ( g/100g of film) |

|---|---|

| 0 | 11.8 |

This compound in Microfluidic System Design and Biological Analysis

This compound is a key material in the advancement of microfluidic technologies, particularly in the development of droplet-based platforms for high-throughput biological and chemical analysis. portlandpress.comnih.gov

In droplet-based microfluidics, discrete aqueous droplets are generated and manipulated within a continuous, immiscible oil phase. portlandpress.comrsc.org Perfluorinated oils, such as this compound, are frequently chosen as the continuous phase due to their chemical and physical stability, immiscibility with organic compounds, and excellent oxygen permeability. portlandpress.com These properties are crucial for biological applications where the encapsulated cells or biomolecules need a stable and biocompatible environment. portlandpress.com

The use of this compound allows for the creation of highly monodisperse droplets that can function as individual microreactors. nih.govresearchgate.net This enables a massive number of experiments to be performed in parallel with very small volumes of reagents, significantly increasing throughput and reducing costs. nih.gov These platforms are used for a wide range of applications, including single-cell analysis, DNA and protein analysis, drug screening, and directed evolution of enzymes. escholarship.org The high affinity of the perfluorinated oil for the hydrophobic channel walls of commonly used microfluidic devices, such as those made from polydimethylsiloxane (PDMS), ensures stable droplet formation and transport. portlandpress.com

Exploration of this compound in Other Advanced Material Applications

Beyond its role in microfluidics, this compound has been explored for a variety of other advanced material applications, primarily leveraging its exceptional thermal stability, chemical inertness, and dielectric properties.

High-Performance Computing and Electronics Cooling:

One of the most established applications of this compound is as a heat transfer fluid for the cooling of high-performance electronics. 3mcanada.ca3m.com Its high boiling point (215 °C), low viscosity, and excellent dielectric properties make it an ideal candidate for immersion cooling of servers, supercomputers, and other high-density electronic systems. 3m.comsyensqo.com In this application, electronic components are directly immersed in the fluid, which efficiently removes heat through natural or forced convection. google.com

Table 2: Key Properties of this compound (FC-70) for Thermal Management

| Property | Value | Reference |

| Boiling Point | 215 °C (419 °F) | 3m.com |

| Density at 25 °C | 1.94 g/mL | 3m.com |

| Kinematic Viscosity at 25 °C | 12 cSt | 3m.com |

| Thermal Conductivity | 0.070 W/m·K | 3m.com |

| Dielectric Strength | High (not specified in sources) | 3mcanada.ca3m.com |

Vapor Phase Soldering:

The high boiling point and thermal stability of this compound also make it suitable for use as a heat transfer medium in vapor phase soldering. In this process, a saturated vapor of the fluid is used to uniformly heat electronic components to the precise temperature required for soldering, ensuring a high-quality and reliable solder joint. 3mcanada.ca3m.com

Inert Reaction Media:

Due to its chemical inertness, this compound can be used as a medium for carrying out chemical reactions where the solvent must not participate in the reaction. Its ability to dissolve gases makes it particularly useful for reactions involving gaseous reactants.

Density Gradient Studies and Calibration Fluid:

This compound has been utilized in density gradient studies due to its high density. sigmaaldrich.com Furthermore, its well-defined physical properties and stability make it a candidate for use as a calibration fluid in various material testing and characterization instruments.

Emerging Applications:

Research into advanced materials continues to uncover new potential applications for perfluorinated compounds like this compound. These include its use in creating highly repellent surfaces, as a component in advanced lubricants, and in the development of novel dielectric materials for next-generation electronic devices. As technology advances, the unique combination of properties offered by this compound is likely to lead to its adoption in other cutting-edge material science applications.

Perfluorotripentylamine in Biological and Biomedical Research Applications

Research on Biocompatibility and Bioinertness of Perfluorotripentylamine and its Derivatives

The utility of any material in medical applications hinges on its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This compound is noted for its bioinert nature. Perfluorocarbons in general are recognized for their chemical inertness and low toxicity, with some having been evaluated for use as synthetic blood substitutes. wikipedia.orgnih.gov

The biocompatibility of this compound is largely attributed to its physical properties rather than chemical reactivity. Its low surface energy contributes to reduced protein adsorption, which is a critical initiating step in the foreign body response and thrombus formation. lookchem.com While extensive toxicity evaluations for this compound specifically are still emerging, it has been used to create immobilized liquid layers for medical applications due to its repellency of both water and oil-based substances. nih.gov Research has demonstrated that surfaces treated with perfluorocarbons, including this compound, exhibit significant reductions in protein deposition and cellular adhesion, which are key indicators of biocompatibility. nih.gov

Utilization of this compound in Surface Modification of Medical Devicesresearchgate.net

The interface between a medical device and biological tissue is a critical determinant of its success. Surface modification aims to enhance the biocompatibility and functionality of implanted devices. tantec.comnumberanalytics.com this compound's properties, such as low surface energy and hydrophobicity, make it a valuable material for creating advanced, non-fouling surfaces. lookchem.commdpi.com

Thrombosis, or blood clot formation, on medical devices is a major complication. uminho.pt this compound is used as a component in fluoropolymer-based anti-thrombotic coatings. lookchem.comchemicalbook.com Its ability to create a non-stick, biocompatible surface helps prevent the adhesion of blood components, thereby reducing the risk of clot formation. lookchem.com Research on immobilized liquid (IL) layers, which can be created using this compound, has shown promising results in preventing thrombosis. nih.gov For instance, fluorocarbon-infused surfaces have demonstrated a significant reduction in platelet adhesion and a decrease in whole blood clotting time, which is correlated with anti-thrombogenicity. nih.gov These coatings function by minimizing the initial protein adsorption that triggers the coagulation cascade. uminho.pt

This compound is employed as a surface coating agent for surgical prostheses. lookchem.comchemicalbook.com The primary reason for its application is its low surface energy, which leads to improved biocompatibility by reducing the adsorption of proteins. lookchem.com This modification is intended to promote better integration of the prosthesis with the patient's body and lower the risk of complications such as rejection or inflammation. lookchem.comcoatingtechnology.net The creation of these passive, non-adhesive surfaces is a key strategy in enhancing the long-term performance and safety of implants. numberanalytics.com

Studies on this compound in Platelet Modulation and Immunotherapeutic Strategiestantec.com

Beyond surface coatings, this compound has been investigated for its active roles in modulating biological processes, particularly in the contexts of platelet function and cancer immunotherapy.

Platelets play a central role in thrombosis, and their inhibition is a key therapeutic goal in many diseases. mdpi.com Recent research has explored the capacity of various perfluorocarbon (PFC) compounds to inhibit platelet function. In a screening of 14 different PFCs, this compound was identified as one of the compounds with the most significant platelet inhibition abilities, alongside perfluorotributylamine (B110022) (PFTBA), perfluoroheptane, and perfluorobutyl iodide. nih.govpnas.orgresearchgate.net

Subsequent studies focused on nanoparticles formulated with PFTBA, which showed the strongest effect. These albumin-based nanoparticles (PFTBA@Alb) were found to effectively inhibit platelets. mdpi.compnas.org The proposed mechanism suggests that the nanoparticles adsorb onto the surface of platelets, thereby covering activating targets and preventing aggregation. pnas.org This platelet inhibition leads to an increase in the permeability of tumor blood vessels without significantly affecting normal capillaries. mdpi.com

Table 1: Perfluorocarbons Screened for Platelet Inhibition This table is based on findings from a study that screened multiple perfluorocarbon compounds for their ability to inhibit platelet function. The study identified several potent inhibitors.

| Compound Name | Platelet Inhibition Ability |

| Perfluorotributylamine (PFTBA) | Potent Inhibitor |

| This compound | Potent Inhibitor |

| Perfluoroheptane | Potent Inhibitor |

| Perfluorobutyl iodide | Potent Inhibitor |

| Data sourced from a comparative screening assay. nih.govresearchgate.net |

A major challenge in cancer immunotherapy is the limited infiltration of T cells into the tumor microenvironment. nih.govpnas.org The ability of perfluorocarbon nanoparticles to inhibit platelets has been linked to enhanced T-cell trafficking into tumors. pnas.org By inhibiting platelets, which help maintain tumor vessel integrity, PFC nanoparticles can increase the permeability of tumor blood vessels. mdpi.compnas.org This disruption of the tumor vessel barrier facilitates the infiltration of immune cells, such as CD4+ and CD8+ T cells, into the tumor. pnas.orgresearchgate.net

In studies using PFTBA@Alb nanoparticles, this increased T-cell infiltration significantly boosted the efficacy of anti-PD-L1 immunotherapy, leading to a tumor inhibition rate of nearly 90% in a preclinical model. nih.govpnas.org While the most detailed mechanistic work was performed with PFTBA due to its superior performance in initial screens, the identification of this compound as another potent platelet inhibitor suggests its potential for similar applications in enhancing immunotherapeutic strategies. nih.govresearchgate.net The research demonstrated that this effect was due to platelet inhibition rather than the oxygen-carrying capacity of the perfluorocarbon. pnas.org

Table 2: Effects of Perfluorocarbon Nanoparticle Treatment on T-Cell Infiltration in Tumors This table summarizes the observed effects in a preclinical model following treatment with PFTBA@Alb nanoparticles, a strategy developed from screening compounds including this compound.

| Cell Type | Observation after PFTBA@Alb Treatment |

| CD8+ T Cells | Obvious rising trend in tumor infiltration |

| CD4+ T Cells | Obvious rising trend in tumor infiltration |

| IFN-γ+ CD8+ T cells | Increased numbers in tumors |

| Granzyme B+ CD8+ T cells | Increased numbers in tumors |

| Findings are based on studies using the lead compound PFTBA, identified from a screen that also included this compound. nih.govresearchgate.net |

This compound in Biofilm Prevention and Antimicrobial Surface Development

Research on this compound-Coated Surfaces for Biofilm Adhesion Prevention

Research has focused on the integration of this compound into Slippery Liquid-Infused Porous Surfaces (SLIPS). nih.govnih.gov This technology involves locking a lubricating fluid, such as this compound (also known as Fluorinert™ FC-70), into the matrix of a porous substrate. nih.govpnas.org The result is a smooth, stable, and chemically inert surface where the liquid layer presents a continuous, mobile interface that is highly repellent to microbial adhesion. nih.govmdpi.com

Studies have demonstrated the exceptional ability of these surfaces to prevent the attachment of pathogenic bacteria. nih.gov In experiments using surfaces infused with this compound and other perfluorinated compounds, researchers observed a significant reduction in biofilm formation under both static and dynamic flow conditions. nih.govresearchgate.net For instance, SLIPS were shown to prevent 99.6% of Pseudomonas aeruginosa biofilm attachment over a seven-day period. nih.govnih.gov Similar high levels of prevention were recorded for other clinically relevant bacteria. nih.govfrontiersin.org The anti-adhesion performance of these surfaces represents a substantial improvement over other technologies, such as PEGylated surfaces. nih.govresearchgate.net

The effectiveness of this compound-infused surfaces against various pathogens is detailed in the table below.

| Pathogen | Surface Type | Biofilm Attachment Reduction | Duration of Study | Source |

| Pseudomonas aeruginosa | SLIPS with Perfluorinated Lubricant | 99.6% | 7 days | nih.govnih.gov |

| Staphylococcus aureus | SLIPS with Perfluorinated Lubricant | 97.2% | 48 hours | nih.govresearchgate.net |

| Escherichia coli | SLIPS with Perfluorinated Lubricant | 96% | 48 hours | nih.govresearchgate.net |

This table presents data on the reduction of biofilm attachment on Slippery Liquid-Infused Porous Surfaces (SLIPS) which utilize perfluorinated lubricants like this compound.

Mechanisms of Action of this compound in Biofilm Recalcitrance

The primary mechanism by which this compound contributes to preventing biofilm formation is not by directly combating the recalcitrance of established biofilms, but by inhibiting the initial step of bacterial adhesion. mdpi.comnih.gov Biofilm recalcitrance refers to the increased tolerance of mature biofilm communities to antimicrobial agents, a phenomenon resulting from factors like the protective extracellular polymeric substance (EPS) matrix, altered metabolic states, and gene expression. nih.govencyclopedia.pubmdpi.com

This compound-based surfaces operate on a principle of passive anti-fouling. nih.govmdpi.com The key mechanisms are:

Creation of a Stable Liquid Interface : The infused this compound forms a chemically stable and mobile liquid layer over the substrate. nih.gov This liquid interface is physically slippery and presents a non-adhesive surface to approaching bacteria. mdpi.com

Physical Barrier to Adhesion : The lubricant layer acts as a physical barrier, preventing bacteria from making direct contact with the underlying solid surface and establishing a foothold. mdpi.com The process is a physical repulsion rather than a chemical or biological interaction. nih.govbham.ac.uk

Lack of Cytotoxicity : A crucial aspect of this mechanism is that the perfluorinated liquid itself is not inherently toxic to the bacteria. nih.gov Studies have shown that bacterial growth is not inhibited by the presence of this compound in the culture medium, confirming that the anti-biofilm action is due to the prevention of surface attachment rather than a bactericidal effect. nih.govresearchgate.net

By preventing the initial attachment, these surfaces effectively halt the entire biofilm formation cascade, thus circumventing the development of a mature, recalcitrant biofilm community. bham.ac.ukmdpi.com

This compound as a Component in Specialized Biological Fluid Systems

Beyond surface coatings, this compound is utilized as a key component in specialized fluid systems for biomedical research, particularly in the field of droplet-based microfluidics. portlandpress.com These systems use immiscible fluids to create and manipulate discrete nanoliter-sized droplets, each acting as an independent micro-reactor for biological assays. portlandpress.com

This compound (FC-70) is often chosen as the continuous oil phase in which aqueous droplets containing biological samples are suspended. portlandpress.comnih.gov Its utility in these systems stems from a combination of desirable physical and chemical properties:

Immiscibility : It is immiscible with aqueous solutions and many organic compounds, which is essential for maintaining the integrity of the droplets containing biological reagents. portlandpress.com

Chemical and Biological Inertness : this compound is chemically stable and biologically inert, ensuring that it does not react with or interfere with the sensitive biological molecules or reactions, such as proteins and enzymes, being studied within the droplets. portlandpress.comwikipedia.org

Gas Permeability : It exhibits excellent permeability to gases like oxygen, which is crucial for sustaining living cells encapsulated within the droplets for analysis. portlandpress.com

High Density : As a fluorocarbon oil, it is typically denser than the aqueous phase, which can be a factor in microfluidic device design and operation. portlandpress.com

These properties make this compound an ideal carrier fluid for applications such as the high-throughput crystallization of membrane proteins, where it is used to transport and mix nanoliter volumes of protein and precipitant solutions. nih.govnih.gov

| Application Area | System Type | Role of this compound | Key Properties Leveraged | Source |

| Membrane Protein Crystallography | Droplet-Based Microfluidics | Carrier Fluid (Continuous Phase) | Immiscibility, Chemical Inertness | nih.govnih.gov |

| General Biological Analysis | Droplet-Based Microfluidics | Carrier Fluid (Continuous Phase) | Gas Permeability, Immiscibility, Stability | portlandpress.com |

This table summarizes the role and advantageous properties of this compound in specialized biological fluid systems.

Environmental Fate, Transport, and Toxicological Research of Perfluorotripentylamine

Environmental Degradation Pathways and Persistence Mechanisms of Perfluorotripentylamine

The persistence of PFAS is a defining characteristic, governed by the extreme stability of their chemical structure.

The key to the stability and persistence of this compound and other PFAS lies in the carbon-fluorine (C-F) bond, which is the strongest single covalent bond in organic chemistry. bluefrogscientific.comjst.go.jp This bond strength makes the perfluorinated alkyl chains highly resistant to thermal, chemical, and biological degradation. taylorandfrancis.comcanada.ca The dense shield of electron-rich fluorine atoms protects the carbon backbone from chemical attack, resulting in a molecule that is inert to acids, bases, oxidants, and reductants under typical environmental conditions. canada.ca

While many organic chemicals are recycled by microorganisms, the resistance of PFAS to microbial degradation is often attributed to this chemical stability. nih.gov However, recent perspectives argue that the challenge is not just the C-F bond strength itself, but rather an evolutionary and biological optimization problem for microbes. nih.gov Enzymes capable of cleaving C-F bonds do exist, but their efficiency against highly fluorinated synthetic compounds like PFTPeA is limited. nih.govnih.gov Therefore, PFTPeA is expected to be exceptionally persistent in the environment, with an atmospheric lifetime estimated to be on the order of hundreds of years, similar to other perfluorinated compounds. researchgate.net

Although this compound itself is highly persistent, it is considered an indirect precursor to other persistent PFAS. industrialchemicals.gov.aunih.gov Regulatory assessments have identified that chemicals with a perfluorinated carbon chain, like PFTPeA, are expected to degrade in the environment to form a mix of perfluorocarboxylic acids (PFCAs). industrialchemicals.gov.au The degradation primarily affects the non-fluorinated parts of a precursor molecule or the bonds connecting the perfluorinated chains to the rest of the molecule.

Specifically, this compound is anticipated to break down into short-chain PFCAs, such as perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). industrialchemicals.gov.au This transformation is a concern because while the precursor may be removed, it results in the formation of other extremely persistent terminal compounds. industrialchemicals.gov.au The degradation of these precursors can lead to a continued increase in the environmental concentrations of short-chain PFCAs over time. industrialchemicals.gov.au The toxicity and bioaccumulation potential of PFCAs are generally expected to decrease with shorter chain lengths compared to long-chain versions like PFOA. industrialchemicals.gov.au

Table 2: Potential Degradation Products of this compound This table outlines the expected transformation products based on environmental assessments.

| Precursor Compound | Expected Degradation Products | Product Class |

|---|---|---|

| This compound | Perfluorohexanoic acid (PFHxA) | Short-Chain Perfluorocarboxylic Acid (PFCA) |

| Perfluoropentanoic acid (PFPeA) | Short-Chain Perfluorocarboxylic Acid (PFCA) |

Bioaccumulation Potential of this compound in Biological Organisms

The potential for a substance to accumulate in living organisms is a key factor in its environmental risk profile. For PFAS, bioaccumulation is complex and does not follow traditional models for fat-soluble pollutants.

While specific bioaccumulation studies on this compound are not widely available, research on related PFAS provides insight. The bioaccumulation and biomagnification of PFAS have been evaluated in numerous freshwater and marine food webs. researchgate.netnih.gov Perfluorooctane sulfonate (PFOS) and long-chain PFCAs are the most frequently detected compounds in aquatic organisms, with concentrations sometimes increasing up the food chain. nih.govacs.org

Ecotoxicological Assessments of this compound

The assessment of the environmental risks associated with PFTP is an area of active research, focusing on its impact on various ecosystems and the development of appropriate hazard criteria.

Impact on Aquatic and Terrestrial Ecosystem Health

Limited specific data exists on the direct impact of this compound on aquatic and terrestrial ecosystems. However, the broader class of PFAS, to which PFTP belongs, is known for its persistence and potential for bioaccumulation. researchgate.net Research on other PFAS compounds can provide insights into the potential ecological risks of PFTP. For instance, studies on perfluorooctanesulfonate (B1231939) (PFOS) have established protective screening-level concentrations for aquatic and terrestrial organisms. researchgate.net The assessment of PFTP's impact is complex due to the vast number of PFAS and their presence in the environment as complex mixtures. nih.gov

A key consideration in assessing the ecotoxicological impact of PFAS is the need for empirical physicochemical property data to develop predictive models for their transport and fate in the environment. nih.gov The variability in these properties across different PFAS compounds influences their uptake by aquatic and terrestrial organisms. nih.gov Ecotoxicological tests, which expose biological components like cells, individuals, or populations to chemicals, are crucial for registering biological effects and understanding the impact on ecosystems. nih.gov These tests can measure responses at various levels, from sub-organismal to the entire community. nih.gov

Development and Application of Environmental Hazard Criteria for this compound

The development of environmental hazard criteria for this compound is challenged by a lack of suitable available data. industrialchemicals.gov.au In Australia, for instance, PFTP has not been categorized according to domestic environmental hazard criteria due to this data gap. industrialchemicals.gov.au The United States Environmental Protection Agency (US EPA) identified this compound as a high production volume (HPV) chemical in 2010, indicating significant production or importation levels. industrialchemicals.gov.au

The European Union has introduced new hazard classes for chemicals, including categories for endocrine disruption and persistent, bioaccumulative, and toxic (PBT) substances, which could be applicable to PFTP as more data becomes available. chcs.org.uk According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a significant number of reports indicate that this compound does not meet the criteria for hazard classification. nih.govnih.gov However, a smaller percentage of reports suggest it may cause skin and serious eye irritation. nih.govnih.gov

A tiered approach to assessment, such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework used in Australia, helps to align the assessment effort with the potential human health and environmental impacts of chemicals. industrialchemicals.gov.au This framework includes Tier I (high-throughput screening) and Tier II (more detailed evaluation) assessments. industrialchemicals.gov.au

Human Exposure and Mechanistic Toxicological Research on this compound

Research into human exposure and the toxicological mechanisms of PFTP is critical for understanding its potential health risks.

Neurotoxicological Investigations of Perfluoroalkylated Compounds, Including this compound

While specific neurotoxicological studies on this compound are limited, research on the broader class of PFAS provides important insights. PFAS are known to cross the blood-brain barrier and accumulate in the brain, posing a potential risk for neurotoxicity. nih.gov Studies have shown that PFAS exposure can lead to changes in neurotransmitter levels, dysfunction of synaptic calcium homeostasis, and alterations in synaptic and neuronal protein expression and function. nih.gov

Evidence suggests that PFAS exposure may be associated with an increased risk of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as attention-deficit/hyperactivity disorder (ADHD) in children. nih.gov The disruption of dopamine (B1211576) and glutamate (B1630785) systems, in particular, is a growing area of concern. nih.gov

Effects on Cellular Processes, Thyroid System, and Calcium Homeostasis

The potential for PFAS, including this compound, to disrupt cellular processes, the thyroid system, and calcium homeostasis is a significant area of toxicological research.

Thyroid System: PFAS have been suggested to interfere with the thyroid hormone system. nih.gov Thyroid hormones are crucial for regulating metabolism, and their disruption can have wide-ranging health consequences. nih.gov The binding of PFAS to thyroid hormone transport proteins in the blood is one proposed mechanism of disruption. nih.gov The thyroid gland produces hormones like thyroxine (T4) and triiodothyronine (T3) that regulate metabolism, and calcitonin, which helps control blood calcium levels. surgeryjacksonville.com

Calcium Homeostasis: Calcium is essential for numerous physiological functions, including nerve impulse transmission, muscle contraction, and as a second messenger in cellular signaling. sajaa.co.za The parathyroid glands, in conjunction with the thyroid, play a vital role in maintaining calcium balance. surgeryjacksonville.compressbooks.pub Parathyroid hormone (PTH) increases blood calcium levels, while calcitonin lowers them. surgeryjacksonville.compressbooks.pub Dysregulation of calcium homeostasis can have severe health implications. sajaa.co.za While direct studies on this compound's effect on calcium homeostasis are not readily available, the known neurotoxic effects of PFAS suggest a potential for interference with calcium-dependent processes in the nervous system. nih.gov

Developmental Toxicity Studies of Perfluorinated Substances with Relevance to this compound

Developmental toxicity studies on perfluorinated substances are crucial for assessing their potential risks to human health, particularly during critical stages of development. bund.denih.gov While specific studies on this compound are not widely reported, research on other PFAS compounds like PFOS and perfluorooctanoic acid (PFOA) has revealed potential developmental effects in animal models. nih.gov

These studies often involve exposing pregnant laboratory animals to the chemicals and observing the effects on the offspring. bund.de Harmonized nomenclature and classification systems are important for consistently evaluating developmental anomalies across different studies. bund.de The interpretation of these studies must consider the influence of maternal toxicity, as high doses can indirectly affect fetal development. ecetoc.org Recent research has utilized models like Xenopus laevis (African clawed frog) embryos and larvae to examine the developmental toxicity of a range of PFAS compounds. nih.gov

Risk Assessment Methodologies for this compound Exposure in Human Populations

The risk assessment for chemical substances in human populations is a systematic process designed to estimate the nature and probability of adverse health effects from exposure. For compounds like this compound (PFTPA), which belongs to the vast class of per- and polyfluoroalkyl substances (PFAS), this process faces the challenge of limited substance-specific toxicity data. pca.state.mn.usitrcweb.org However, its designation as a High Production Volume (HPV) chemical by agencies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) underscores the importance of evaluating its potential risks due to significant production and use. industrialchemicals.gov.aunih.govintertek.com

The methodologies for assessing the risk of PFTPA exposure are generally based on established frameworks for chemical risk assessment, which are adapted to handle the uncertainties associated with data-poor chemicals. nih.govepa.govepa.gov These frameworks typically involve several key stages: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization. navy.mil

Given the scarcity of toxicological data for most individual PFAS, including PFTPA, regulatory bodies and researchers employ tiered and alternative assessment strategies. pca.state.mn.usindustrialchemicals.gov.au

Tiered Assessment Frameworks: Many regulatory frameworks, such as the Inventory Multi-tiered Assessment and Prioritisation (IMAP) model, use a tiered approach to align assessment efforts with the potential risk of a chemical. industrialchemicals.gov.au A substance like PFTPA would undergo initial screening-level characterization, and based on factors like production volume and structural alerts, may be prioritized for more in-depth evaluation and data generation. epa.gov

Approaches for Data-Poor PFAS: In the absence of chemical-specific toxicity values, several methodologies can be applied:

Read-Across and Chemical Categorization: This is a primary technique used for PFAS. nih.gov PFTPA can be grouped into a category of similar chemicals (e.g., perfluorinated amines) based on structural similarity and physicochemical properties. epa.gov Toxicological data from a well-studied "source" chemical in the category is then used to predict the toxicity of the data-poor "target" chemical, PFTPA. europa.eunih.gov The EPA's National PFAS Testing Strategy heavily relies on this approach to manage the thousands of existing PFAS. epa.gov

Use of Surrogates: When direct analogues are unavailable, a surrogate chemical may be chosen to represent the toxicity of PFTPA in a risk assessment, although this introduces significant uncertainty that must be clearly documented. pca.state.mn.us

Relative Potency Factor (RPF) Approach: This is another method for assessing mixture risk. It involves expressing the potency of different PFAS relative to a well-studied reference compound, like PFOA. nih.govacs.org This allows for the calculation of a total risk based on the combined, potency-adjusted exposure.

The table below outlines the general framework for human health risk assessment as it would be applied to a compound like this compound.

Table 1: Human Health Risk Assessment Framework for this compound

| Assessment Stage | Objective | Methodologies & Considerations for PFTPA |

|---|---|---|

| 1. Planning & Problem Formulation | Define the scope, purpose, and technical approach of the assessment. epa.gov | Identify PFTPA as an HPV chemical. industrialchemicals.gov.au Determine relevant exposure pathways (e.g., occupational, environmental) and human populations of concern. navy.mil |

| 2. Hazard Identification | Identify the types of adverse health effects a chemical can cause. nih.gov | Review existing (if any) toxicological data on PFTPA. Utilize read-across from structurally similar perfluoroalkylamines. europa.euchemistry-chemists.com Use computational models to predict potential hazards like carcinogenicity or reproductive toxicity. nih.gov |

| 3. Dose-Response Assessment | Characterize the relationship between the dose of the chemical and the incidence of adverse health effects. | In the absence of PFTPA-specific data, this may rely on dose-response data from a source chemical in a read-across approach. nih.gov Uncertainty factors are applied to account for interspecies and intraspecies differences. |

| 4. Exposure Assessment | Quantify the human intake of the chemical. navy.mil | Measure PFTPA concentrations in environmental media (air, water, soil) or use models to estimate exposure based on production volume and use patterns (e.g., as an electronics coolant). wikipedia.org |

| 5. Risk Characterization | Integrate information from the previous steps to estimate the probability of adverse effects in the exposed population. pca.state.mn.us | Compare estimated human exposure to toxicity values (e.g., derived via read-across). itrcweb.org Calculate Hazard Quotients or risk levels. Clearly articulate uncertainties, especially those arising from data gaps and the use of read-across. pca.state.mn.usitrcweb.org |

Application of Genomics and Computational Toxicology in this compound Research

The significant data gaps for many PFAS, including this compound, have spurred the application of advanced techniques like genomics and computational toxicology to predict and understand potential health risks more efficiently. epa.govnih.gov These "New Approach Methodologies" (NAMs) are critical for prioritizing chemicals for further testing and for making regulatory decisions in the absence of complete traditional toxicology data. nih.gov

Computational Toxicology (In Silico Methods)

Computational, or in silico, toxicology uses computer-based models to predict the toxicity of chemicals based on their structure and physicochemical properties. mdpi.comnumberanalytics.com This approach is faster and less resource-intensive than traditional animal testing and is a cornerstone of modern chemical risk assessment. nih.govnih.gov For a data-poor compound like PFTPA, these methods are invaluable.

Key computational methods applicable to PFTPA research include:

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical representations that correlate a chemical's structural features with its biological activity or toxicity. mdpi.com For PFTPA, a QSAR model built on data from other perfluorinated compounds could be used to predict endpoints like mutagenicity, carcinogenicity, or organ toxicity. inotiv.comeuropa.eu

Read-Across: As mentioned in the previous section, computational tools facilitate a more objective and data-driven read-across. nih.gov Platforms like the EPA's Generalized Read-Across (GenRA) tool use chemical structure and biological data to identify suitable analogues and predict toxicity. nih.gov

Molecular Docking: This technique simulates the interaction between a chemical (ligand) and a biological target (e.g., a protein or receptor). Researchers could use molecular docking to investigate whether PFTPA is likely to bind to and disrupt key biological pathways known to be affected by other PFAS.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. inotiv.com These models can help extrapolate toxicity data from in vitro experiments or animal studies to predict human-relevant internal doses and potential for bioaccumulation. nih.gov

Table 2: Application of Computational Toxicology Methods to this compound

| Method | Description | Relevance to PFTPA Research |

|---|---|---|

| QSAR | Statistical models that link chemical structure to a specific toxicological endpoint. mdpi.com | Predicts potential toxicity of PFTPA by comparing its structural features to a library of chemicals with known toxicity data. |

| Read-Across | Predicting properties for a target chemical (PFTPA) using data from one or more similar source chemicals. nih.gov | Fills data gaps for PFTPA using existing toxicological data from structurally related perfluoroalkylamines. |

| Molecular Docking | Computer simulation of the binding of a molecule to a biological target. | Investigates the potential for PFTPA to interact with and disrupt specific proteins, enzymes, or nuclear receptors. |

| PBPK Modeling | Mathematical modeling of the fate of a substance in the body. inotiv.com | Estimates internal exposure and bioaccumulation potential of PFTPA in humans, aiding in dose-response assessment. |

Genomics in Toxicology (Toxicogenomics)

Genomics involves the study of an organism's complete set of DNA (genome). acs.org In toxicology, the sub-discipline of toxicogenomics examines how exposure to a chemical alters the expression of genes, providing insights into the molecular mechanisms of toxicity. science.gov By identifying which genes are turned on or off, researchers can understand the biological pathways being perturbed by a chemical long before overt signs of disease appear.

While specific toxicogenomic studies on PFTPA are not prominent in public literature, the approach is widely used for the PFAS class. For example, studies on compounds like Perfluorooctane Sulfonate (PFOS) have used genomic analysis to identify effects on pathways related to fatty acid metabolism and thyroid function. science.gov This same methodology could be applied to PFTPA. By exposing cells or model organisms to PFTPA and analyzing the resulting changes in gene expression, scientists could:

Identify the molecular initiating events and key cellular pathways affected by PFTPA.

Compare its genomic fingerprint to that of other well-characterized PFAS to determine if they share similar mechanisms of action.

Generate hypotheses about potential adverse health outcomes that could then be targeted in further toxicological studies.

The integration of computational toxicology and genomics provides a powerful framework for assessing the risks of data-poor chemicals like this compound, enabling a more proactive and efficient approach to protecting human health.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation | CAS Number |

|---|---|---|

| This compound | PFTPA | 338-84-1 |

| Perfluorooctanoic acid | PFOA | 335-67-1 |

| Perfluorooctane Sulfonate | PFOS | 1763-23-1 |

Theoretical and Computational Studies on Perfluorotripentylamine

Molecular Modeling and Simulation Approaches for Perfluorotripentylamine Interactions in Diverse Media

Molecular modeling and simulation are powerful tools for investigating the behavior of this compound (PFTP) in various environments. These computational methods provide insights into intermolecular interactions and transport properties that are often difficult to obtain through experimental means alone.

Direct numerical simulations (DNS) have been employed to study the behavior of PFTP (also known as FC-70) as a Bethe-Zel'dovich-Thompson (BZT) dense gas. cambridge.org These simulations extend the analysis of compressible mixing layers to high convective Mach numbers. cambridge.org For these simulations, Chung's model is utilized to calculate the dynamic viscosity and thermal conductivity of PFTP, assuming it behaves as a non-polar gas and therefore neglecting its dipole moment. cambridge.org The initial thermodynamic state for these simulations is often chosen within the inversion region to promote the occurrence of expansion shocklets, a phenomenon physically permissible in BZT dense gases. cambridge.org

Studies on decaying homogeneous isotropic turbulence (HIT) in dense gas flows have shown reduced levels of thermodynamic fluctuations due to the decoupling of thermal and dynamic phenomena, a consequence of the large heat capacity. cambridge.org The Eckert number, which represents the ratio of kinetic energy to internal energy, is significantly smaller in dense gas flows. cambridge.org Furthermore, the probability density function of the velocity divergence in BZT dense gas flows is more symmetric, which is attributed to the presence of expansion shocklets and the attenuation of compression shocklets. cambridge.org

Research on turbulent channel flow has revealed significant differences in the behavior of thermodynamic variables in dense gas flows compared to perfect gas (PG) flows. cambridge.org In dense gases, temperature variations are minimal, leading to an almost isothermal evolution. cambridge.org Unlike in PG flows, the viscosity in dense gas flows decreases from the wall toward the centerline. cambridge.org

Molecular modeling has also been used to investigate the distribution of free volume in stiff chain polymers, which is relevant to the transport behavior of molecules like PFTP in polymeric matrices. core.ac.uk The 'mobile order and disorder' theory has been successfully applied to correlate experimental partition coefficients of homologous series of perfluoroalkanoic acid esters between ethanol (B145695) and perfluorinated solvents. core.ac.uk This provides a method for estimating partition coefficients in various biphasic systems, including those involving fluorous mixtures. core.ac.uk

Quantum Chemical Calculations and Density Functional Theory (DFT) for this compound Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound and its derivatives. wikipedia.orgarxiv.org DFT allows for the investigation of molecular properties that are fundamental to the behavior of these compounds. wikipedia.org

DFT calculations, specifically using the B3LYP method with the 6-311G(d,p) basis set, have been used to study perfluorotributylamine (B110022) (PFTBA), a related perfluoroamine. The results of these calculations show good agreement with experimental data for properties like absorption cross-sections. researchgate.net

The application of DFT extends to a wide range of molecular systems, including the study of chemical reactivity of various organic molecules and their derivatives. mdpi.com For instance, DFT has been used to analyze the reactivity of garlic metabolites and to understand the influence of side groups on the optoelectronic properties of polypyrrole derivatives. mdpi.comrsc.org These studies often involve comparing the results from different functionals to ensure the accuracy of the predictions. mdpi.com

DFT is also a cornerstone of computational toxicology, where it is used to predict the properties and potential hazards of chemical compounds. mdpi.com The quantitative structure-property relationship (QSPR) models, which are often based on DFT calculations, link molecular structures to physicochemical properties and biological activities. mdpi.com

Computational Studies on Proton Affinities and Basicity of Perfluoroamines

The basicity of perfluoroamines like this compound is significantly reduced due to the strong electron-withdrawing effect of the perfluoroalkyl groups. wikipedia.org Computational studies are crucial for quantifying this effect.

Systematic ab initio calculations of proton affinities for model compounds using Hartree-Fock and density functional theory have been performed. researchgate.net These calculations indicate that inserting a trimethylene spacer unit between the perfluorinated segment and the amine group can efficiently reduce the electron-withdrawing effect. researchgate.net